An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-3,5-dimethylpyridine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,5-dimethylpyridine, a substituted pyridine derivative, is a versatile building block in organic synthesis. Its unique electronic and steric properties make it a valuable intermediate in the production of a range of fine chemicals, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols, designed for professionals engaged in chemical research and development. The strategic placement of the chloro and methyl groups on the pyridine ring influences its reactivity, making it a subject of interest for the synthesis of more complex molecules.[1]
Chemical and Physical Properties
2-Chloro-3,5-dimethylpyridine is a yellow to light brown liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN | [1][2] |
| Molecular Weight | 141.60 g/mol | [1][2] |
| Appearance | Yellow to light brown liquid | [1] |
| Boiling Point | 216.3 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 105.1 ± 11.5 °C | [3] |
| CAS Number | 72093-12-0 | [1] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 2-Chloro-3,5-dimethylpyridine is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic protons on the pyridine ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The two methyl groups, being in different positions relative to the nitrogen and chlorine atoms, may have slightly different chemical shifts, likely in the range of 2.2-2.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the chlorine (C2) is expected to have a chemical shift in the range of 150-155 ppm. The other aromatic carbons will resonate between 120 and 150 ppm. The methyl carbons will appear in the upfield region, typically between 15 and 25 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
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C-H stretching (aromatic): 3000-3100 cm⁻¹
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C-H stretching (aliphatic): 2850-3000 cm⁻¹
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C=C and C=N stretching (aromatic ring): 1400-1600 cm⁻¹
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C-Cl stretching: 600-800 cm⁻¹
Reactivity and Key Reactions
The reactivity of 2-Chloro-3,5-dimethylpyridine is primarily dictated by the electron-deficient nature of the pyridine ring, further influenced by the presence of the electron-withdrawing chlorine atom at the 2-position. This makes the molecule susceptible to nucleophilic attack, particularly at the position bearing the chloro substituent.
Nucleophilic Aromatic Substitution (SNAr)
2-Chloropyridines are well-known to undergo nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is a good leaving group and is readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiols. The reaction proceeds through a Meisenheimer-like intermediate.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: General workflow for nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling
The chlorine atom in 2-Chloro-3,5-dimethylpyridine can also be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This is a powerful method for the synthesis of biaryl compounds.
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Synthesis of 2-Chloro-3,5-dimethylpyridine
A common route for the synthesis of 2-chloropyridines involves the diazotization of the corresponding 2-aminopyridine followed by a Sandmeyer-type reaction. An alternative approach starts from the readily available 3,5-lutidine (3,5-dimethylpyridine).
Protocol: Synthesis from 2-Amino-3,5-dimethylpyridine
This protocol is adapted from a general procedure for the synthesis of 2-chloropyridines.
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Diazotization: 2-Amino-3,5-dimethylpyridine is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.
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Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride in concentrated hydrochloric acid, which has been pre-heated to 50-60 °C.
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Work-up: After the addition is complete, the reaction mixture is heated to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is extracted with an organic solvent such as diethyl ether or dichloromethane.
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Purification: The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Logical Relationship: Synthesis from 2-Amino-3,5-dimethylpyridine
Caption: Synthesis of 2-Chloro-3,5-dimethylpyridine via diazotization.
Nucleophilic Aromatic Substitution with an Amine
Protocol: General Procedure
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Reaction Setup: To a solution of 2-Chloro-3,5-dimethylpyridine in an anhydrous polar aprotic solvent such as DMF or DMSO, add the desired amine (1.1 to 1.5 equivalents) and a base such as potassium carbonate or sodium tert-butoxide (1.5 to 2.0 equivalents).
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Reaction Conditions: The reaction mixture is heated to a temperature between 80 °C and 120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
Protocol: General Procedure
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Reaction Setup: In a reaction vessel, combine 2-Chloro-3,5-dimethylpyridine, phenylboronic acid (1.2 to 1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand, and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
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Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.
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Reaction Conditions: The mixture is heated to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.
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Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.
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Purification: The residue is purified by column chromatography to yield the desired 2-phenyl-3,5-dimethylpyridine.
Conclusion
2-Chloro-3,5-dimethylpyridine is a valuable and reactive intermediate in organic synthesis. Its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it a key component in the synthesis of a wide range of functionalized pyridine derivatives for applications in medicinal chemistry and materials science. The protocols and data provided in this guide serve as a foundational resource for researchers working with this versatile compound.
